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E3 Ligase Ligand-linker Conjugate 151

PROTAC Ligand-linker Conjugate SMARCA2/4

PROTAC development is often stalled by linker optimization, where single-atom changes reduce degradation from >95% to 16%. This conjugate eliminates the 3-6 month screening phase. - Pre-optimized VHL ligand (HY-170353) + linker (HY-W895794) for SMARCA2/4 degrader-36 - Enables DC50 of 0.22 nM (SMARCA2) & 0.85 nM (SMARCA4) - Validated in vivo (1-10 mg/kg IV, tumor SMARCA2 reduction) - Consistent baseline for E3 ligase comparison studies

Molecular Formula C31H40N6O4S
Molecular Weight 592.8 g/mol
Cat. No. B15578731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 Ligase Ligand-linker Conjugate 151
Molecular FormulaC31H40N6O4S
Molecular Weight592.8 g/mol
Structural Identifiers
InChIInChI=1S/C31H40N6O4S/c1-18(2)28(37-15-26(34-35-37)23-7-5-21(16-38)6-8-23)31(41)36-14-25(39)13-27(36)30(40)33-19(3)22-9-11-24(12-10-22)29-20(4)32-17-42-29/h9-12,15-19,21,23,25,27-28,39H,5-8,13-14H2,1-4H3,(H,33,40)/t19-,21?,23?,25+,27-,28-/m0/s1
InChIKeyFJVJCSZDVSPSSH-TUHUQJCLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

E3 Ligase Ligand-Linker Conjugate 151 Specifications


E3 Ligase Ligand‑linker Conjugate 151 (MW 592.75; C₃₁H₄₀N₆O₄S) is a pre‑assembled PROTAC building block consisting of a von Hippel‑Lindau (VHL) E3 ligase ligand (HY‑170353) covalently linked to a PEG‑based linker (HY‑W895794) [REFS‑1]. It serves as a dedicated precursor for the synthesis of PROTAC SMARCA2/4 degrader‑36 (HY‑170347), a dual degrader that targets the BAF complex ATPases SMARCA2 and SMARCA4 with picomolar potency [REFS‑2][REFS‑3]. Unlike generic ligand‑linker conjugates, Conjugate 151 provides a defined chemical handle that enables rapid, modular assembly of the full PROTAC molecule while preserving the precise spatial geometry required for ternary complex formation.

Why Conjugate 151 Cannot Be Substituted


PROTAC efficacy hinges on the precise three‑dimensional presentation of the target‑protein ligand and the E3 ligase ligand; minor alterations in linker length, composition, or attachment chemistry can disrupt ternary complex formation, reduce degradation potency, or introduce off‑target effects [REFS‑1]. E3 Ligase Ligand‑linker Conjugate 151 incorporates a specific VHL ligand (HY‑170353) and a defined PEG‑based linker (HY‑W895794) that have been empirically optimized to yield the ultra‑potent SMARCA2/4 degrader‑36 (DC₅₀ 0.22 nM for SMARCA2) [REFS‑2][REFS‑3]. Substituting Conjugate 151 with an in‑class VHL‑linker conjugate—even one differing by a single methylene unit—can alter linker trajectory, modify solubility, or change the rate of E3 ligase recruitment, thereby invalidating the established structure‑activity relationship (SAR) and potentially wasting costly downstream synthesis efforts. The quantitative evidence below delineates exactly where Conjugate 151 diverges from its closest commercially available analogs and why this differentiation carries tangible consequences for PROTAC development.

Conjugate 151 Quantitative Evidence


SMARCA2/4 Dual Degradation DC50 Comparison

E3 Ligase Ligand‑linker Conjugate 151 exhibits a molecular weight of 592.75 g/mol (C₃₁H₄₀N₆O₄S), which is 14.03 Da lower than the closely related Conjugate 150 (606.78 g/mol; C₃₂H₄₂N₆O₄S) [REFS‑1][REFS‑2]. This mass difference corresponds precisely to a single methylene (–CH₂–) unit, reflecting distinct linker compositions. Conjugate 151 incorporates the linker HY‑W895794, whereas Conjugate 150 employs a different PEG‑based linker architecture [REFS‑3]. The 14 Da disparity directly impacts molar equivalents required for subsequent conjugation reactions, affecting synthetic yield calculations and cost‑per‑synthesis modeling.

PROTAC Ligand-linker Conjugate SMARCA2/4 VHL Molecular Weight

Anti-Proliferative Potency in Cancer Cell Lines

E3 Ligase Ligand‑linker Conjugate 151 is supplied with a certified purity of ≥98% as determined by HPLC analysis [REFS‑1]. In contrast, many commercially available ligand‑linker conjugates (including structurally proximal analogs such as Conjugate 136 and Conjugate 129) are offered without explicitly guaranteed purity specifications in public‑facing technical documentation [REFS‑2]. For PROTAC synthesis, impurities exceeding 2% can introduce side‑reaction products that compromise final degrader yield, necessitate additional purification steps, and confound biological activity interpretation. The ≥98% purity benchmark ensures that >98% of the weighed material contributes to the intended conjugation chemistry rather than to undefined by‑products.

PROTAC Quality Control Purity Chemical Synthesis Reproducibility

In Vivo Target Engagement in Mouse Xenograft

E3 Ligase Ligand‑linker Conjugate 151 is comprised of the VHL ligand HY‑170353 covalently attached to the specific PEG‑based linker HY‑W895794 [REFS‑1]. This exact ligand‑linker pairing is required for the synthesis of PROTAC SMARCA2/4 degrader‑36 (HY‑170347), which exhibits DC₅₀ values of 0.22 nM (SMARCA2) and 0.85 nM (SMARCA4) [REFS‑2]. By comparison, E3 Ligase Ligand‑linker Conjugate 150 employs a different VHL ligand‑linker combination that yields PROTAC SMARCA2 degrader‑32, a compound with distinct selectivity (SMARCA2‑selective) and a different degradation profile [REFS‑3]. Substituting Conjugate 151 with Conjugate 150 would therefore produce the wrong PROTAC entity entirely, irrespective of any subsequent synthetic modifications.

PROTAC Linker Chemistry SMARCA2/4 Structure‑Activity Relationship Ternary Complex

Pre-Optimized Linker Geometry Advantage

E3 Ligase Ligand‑linker Conjugate 151 demonstrates defined long‑term stability when stored as a powder at –20°C, with a vendor‑specified shelf life of 3 years under these conditions [REFS‑1]. In solution (e.g., DMSO), the compound remains stable for 6 months at –80°C. While many ligand‑linker conjugates share similar storage recommendations as a class‑level property, Conjugate 151 benefits from explicitly documented stability parameters that facilitate inventory planning and ensure consistent performance across multi‑year PROTAC optimization campaigns. The availability of validated stability data reduces the risk of compound degradation during extended storage, a common pitfall when using less thoroughly characterized building blocks.

PROTAC Stability Storage Supply Chain Reproducibility

Validated Potency Trajectory: Conjugate 151 Enables Synthesis of SMARCA2/4 Degrader‑36 with Sub‑Nanomolar DC₅₀ Values

When E3 Ligase Ligand‑linker Conjugate 151 is coupled with the SMARCA2/4‑targeting ligand (HY‑170354), the resulting PROTAC SMARCA2/4 degrader‑36 achieves DC₅₀ values of 0.22 nM for SMARCA2 and 0.85 nM for SMARCA4 in cellular degradation assays [REFS‑1][REFS‑2]. This potency profile surpasses that of many alternative SMARCA2/4 PROTACs, including ACBI1 (DC₅₀: 6 nM for SMARCA2; 11 nM for SMARCA4) and YD54 (DC₅₀: 8.1 nM for SMARCA2) [REFS‑3][REFS‑4]. The >27‑fold improvement in SMARCA2 degradation potency (0.22 nM vs. 6 nM for ACBI1) directly correlates with the specific ligand‑linker geometry provided by Conjugate 151. Importantly, this quantitative advantage is only realized when Conjugate 151 is employed as the E3‑recruiting module; substituting a different VHL‑linker conjugate would ablate the established SAR and likely diminish degradation efficiency.

PROTAC SMARCA2/4 DC₅₀ Targeted Protein Degradation BAF Complex

E3 Ligase Specificity: Conjugate 151 Recruits VHL – Distinct from CRBN‑Based Conjugates and Critical for Avoiding Off‑Target Cereblon Neosubstrate Degradation

E3 Ligase Ligand‑linker Conjugate 151 employs a VHL‑recruiting ligand (HY‑170353), which targets the von Hippel‑Lindau E3 ubiquitin ligase complex [REFS‑1]. This is in contrast to the widely used cereblon (CRBN)‑based ligand‑linker conjugates (e.g., pomalidomide‑ or thalidomide‑derived conjugates) that recruit the CRL4ᴾᴼᴹᴮᴵᴰ E3 ligase [REFS‑2]. VHL recruitment avoids the neosubstrate degradation liabilities associated with CRBN modulators (e.g., degradation of IKZF1/3, CK1α, GSPT1), thereby offering a cleaner degradation profile when SMARCA2/4 selectivity is paramount [REFS‑3]. Furthermore, VHL is ubiquitously expressed across tissues, whereas CRBN expression varies, potentially influencing tissue‑specific PROTAC activity. For laboratories seeking to minimize confounding biological effects from unintended protein degradation, the VHL specificity of Conjugate 151 provides a defined, mechanistically distinct alternative to CRBN‑based building blocks.

PROTAC E3 Ligase VHL CRBN Selectivity

Conjugate 151 Application Scenarios


SMARCA4-Deficient Cancer Degrader Synthesis

Laboratories engaged in structure‑activity relationship (SAR) optimization of SMARCA2/4‑targeting PROTACs should prioritize Conjugate 151 as the E3‑recruiting module. The conjugate enables synthesis of degrader‑36, which achieves a SMARCA2 DC₅₀ of 0.22 nM—a >27‑fold improvement over the alternative ACBI1 degrader (DC₅₀ 6 nM) [REFS‑1]. This potency advantage permits researchers to probe SMARCA2/4 function at significantly lower compound concentrations, minimizing potential off‑target effects and improving the interpretability of cellular and in vivo experiments. Furthermore, the ≥98% purity specification of Conjugate 151 ensures that synthetic variability is minimized across replicate experiments, a critical requirement for high‑confidence SAR analysis [REFS‑2].

In Vivo Studies with Single-Dose Activity

Research programs investigating the therapeutic window between SMARCA2/4 dual degradation and SMARCA2‑selective degradation can leverage Conjugate 151 alongside Conjugate 150 as a matched pair. Conjugate 151 yields the dual degrader‑36 (SMARCA2 DC₅₀ 0.22 nM, SMARCA4 DC₅₀ 0.85 nM) [REFS‑1], while Conjugate 150 produces the SMARCA2‑selective degrader‑32 [REFS‑3]. Because both conjugates share the VHL‑recruiting ligand HY‑170353 and differ only in their linker composition, they provide a controlled system for deconvoluting the biological consequences of SMARCA4 co‑degradation versus SMARCA2‑selective targeting. This matched‑pair approach is particularly valuable for oncology programs aiming to identify the optimal degradation profile for SMARCA4‑mutant cancers.

Rapid PROTAC Library Assembly

Investigators working in cellular contexts where CRBN‑based PROTACs exhibit confounding neosubstrate degradation (e.g., degradation of IKZF1/3 in multiple myeloma models) should select Conjugate 151 for its VHL‑recruiting specificity [REFS‑4]. VHL recruitment avoids the well‑characterized off‑target degradation liabilities of CRBN modulators, enabling cleaner phenotypic readouts and more definitive target validation [REFS‑5]. Additionally, cell lines with low or absent CRBN expression (e.g., certain solid tumor models) may respond poorly to CRBN‑based PROTACs; in these systems, the ubiquitously expressed VHL E3 ligase [REFS‑5] offers a more reliable degradation mechanism when Conjugate 151 is employed as the E3‑recruiting building block.

Comparative E3 Ligase Recruitment Studies

Academic core facilities and industrial medicinal chemistry groups conducting multi‑year PROTAC optimization programs benefit from Conjugate 151's documented 3‑year powder stability at –20°C [REFS‑2]. This validated shelf life enables bulk procurement and consistent lot‑to‑lot performance across extended experimental timelines, reducing the need for frequent re‑order, re‑qualification, and potential batch‑to‑batch variability. The ≥98% purity specification further ensures that each aliquot from a single procurement lot will perform identically in conjugation reactions, a key requirement for generating reproducible SAR data across multiple PROTAC analogs.

Technical Documentation Hub

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